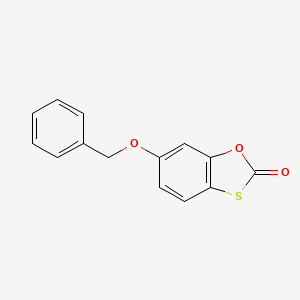

6-Benzyloxy-1,3-benzoxathiol-2-one

Description

Historical Context and Evolution of 1,3-Benzoxathiol-2-ones in Medicinal Chemistry

The journey of 1,3-benzoxathiol-2-ones in medicinal chemistry is rooted in the broader exploration of sulfur-containing heterocyclic compounds. Initially, research focused on the synthesis and characterization of the parent compound and its simpler derivatives. A notable early example is 6-hydroxy-1,3-benzoxathiol-2-one, also known as tioxolone (B1104), which was investigated for its antipsoriatic, antibacterial, and antimycotic properties as far back as 1970. nih.gov This early work laid the groundwork for recognizing the therapeutic potential of this chemical class. Over the decades, synthetic methodologies have advanced, allowing for the creation of a diverse library of derivatives with varied substitution patterns, leading to a deeper understanding of their structure-activity relationships (SAR).

Significance of the Benzoxathiolone Core in Heterocyclic Compound Research

The benzoxathiolone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The fused ring system imparts a degree of rigidity and planarity, while the presence of heteroatoms allows for key hydrogen bonding and other non-covalent interactions with enzymes and receptors. researchgate.net Derivatives of this core have been reported to exhibit a wide spectrum of pharmacological effects, including antibacterial, antimycotic, antioxidant, anti-inflammatory, and antitumor activities. researchgate.netnih.gov This broad bioactivity profile has cemented the importance of the benzoxathiolone moiety as a valuable starting point for the design of new drug candidates.

Rationale for Investigating 6-Benzyloxy-1,3-benzoxathiol-2-one as a Research Target

The investigation of 6-Benzyloxy-1,3-benzoxathiol-2-one as a specific research target stems from the established biological activity of its precursor, 6-hydroxy-1,3-benzoxathiol-2-one, and the strategic introduction of a benzyloxy group. The synthesis of this derivative typically involves the alkylation of the hydroxyl group of tioxolone with a benzyl (B1604629) halide in the presence of a base. smolecule.com This modification from a hydroxyl to a benzyloxy group significantly alters the compound's physicochemical properties, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

The primary rationale for its investigation lies in its potent inhibitory effects on monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. smolecule.com These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of mood disorders like depression and anxiety, as well as neurodegenerative diseases such as Alzheimer's disease. smolecule.com The benzyloxy substituent appears to play a critical role in enhancing the inhibitory efficacy against these enzymes. smolecule.com

Table 1: Physicochemical Properties of 6-Benzyloxy-1,3-benzoxathiol-2-one

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃S |

| CAS Number | 170283-11-1 |

This table is generated based on available chemical data.

Overview of Current Research Trends and Unexplored Avenues for the Compound Class

Current research on the broader 1,3-benzoxathiol-2-one (B14798029) class continues to explore its diverse pharmacological potential. The synthesis of novel derivatives, particularly Schiff bases and sulfonamides, has yielded compounds with promising anticancer and antivenom activities, respectively. nih.gov

For 6-Benzyloxy-1,3-benzoxathiol-2-one specifically, the primary focus remains on its role as a monoamine oxidase inhibitor. smolecule.com However, several avenues remain largely unexplored. A systematic investigation into its broader biological activity profile is warranted. Given the known antimicrobial properties of the benzoxathiolone core, evaluating the antibacterial and antifungal efficacy of the 6-benzyloxy derivative would be a logical next step. smolecule.com

Furthermore, detailed structure-activity relationship studies, exploring the effects of substituents on the benzyl ring of the 6-benzyloxy group, could lead to the development of even more potent and selective MAO inhibitors. The exploration of this compound as a potential neuroprotective agent in various models of neurodegeneration also presents a promising, yet underexplored, research direction. smolecule.com

Table 2: Reported Biological Activity of 6-Benzyloxy-1,3-benzoxathiol-2-one

| Target Enzyme | Activity | Potential Therapeutic Application |

| Monoamine Oxidase-A (MAO-A) | Potent Inhibitor | Depression, Anxiety Disorders |

| Monoamine Oxidase-B (MAO-B) | Potent Inhibitor | Neurodegenerative Diseases |

This table is based on data from available research, highlighting the compound's primary biological target. smolecule.com

Properties

CAS No. |

170283-11-1 |

|---|---|

Molecular Formula |

C14H10O3S |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

6-phenylmethoxy-1,3-benzoxathiol-2-one |

InChI |

InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

BIRJEQFYQXARRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Benzyloxy 1,3 Benzoxathiol 2 One

Established Synthetic Pathways to 6-Benzyloxy-1,3-benzoxathiol-2-one

The primary route to 6-benzyloxy-1,3-benzoxathiol-2-one involves the benzylation of its corresponding hydroxyl precursor.

The most direct method for the synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 6-hydroxy-1,3-benzoxathiol-2-one (also known as Tioxolone) with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to yield the target ether.

Common bases used for this transformation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide). The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the dissolution of the reactants and promote the SN2 mechanism. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and minimize the formation of byproducts.

While the Williamson ether synthesis is a robust and widely used method, alternative benzylation strategies can be explored, particularly to overcome challenges such as base-sensitive functional groups on more complex substrates or to improve yields and reaction conditions.

One such alternative is the use of phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the benzyl halide. This can lead to milder reaction conditions and improved efficiency.

Another modern approach involves the use of benzyl trichloroacetimidate (B1259523) under acidic catalysis. This method often proceeds under mild conditions and can be advantageous for substrates that are sensitive to strong bases. The reaction is driven by the formation of the stable trichloroacetamide (B1219227) byproduct.

Synthesis of Key Benzoxathiolone Intermediates and Related Structural Scaffolds

The accessibility and purity of the starting materials are crucial for the successful synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one.

6-Hydroxy-1,3-benzoxathiol-2-one, commercially available as Tioxolone (B1104), is the key precursor for the synthesis of the title compound. sigmaaldrich.com Its molecular structure has been confirmed, revealing planar molecules linked by extensive hydrogen bonding. nih.gov While often purchased, its synthesis from more fundamental starting materials is also established. One common route starts from 1,4-benzoquinone. arkat-usa.org

Table 1: Properties of Tioxolone

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4991-65-5 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₄O₃S | sigmaaldrich.com |

| Molecular Weight | 168.17 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 158-160 °C | sigmaaldrich.com |

The aromatic ring of Tioxolone can be further functionalized to create a variety of derivatives. A key transformation is the selective nitration at the 5-position. nih.govresearchgate.net This reaction is typically carried out using nitric acid in a solvent like dichloromethane (B109758) at a controlled temperature. nih.gov The resulting 6-hydroxy-5-nitrobenzo[d] nih.govdatapdf.comoxathiol-2-one can then be reduced to the corresponding amine. nih.govresearchgate.net

A common method for this reduction is catalytic hydrogenation. nih.gov This involves reacting the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This process is highly efficient and yields the 5-amino-6-hydroxybenzo[d] nih.govdatapdf.comoxathiol-2-one intermediate in excellent yields. nih.gov

Table 2: Synthesis of Tioxolone Derivatives

| Reaction | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | 6-hydroxy-benzo[d] nih.govdatapdf.comoxathiol-2-one, HNO₃ | 6-Hydroxy-5-nitrobenzo[d] nih.govdatapdf.comoxathiol-2-one | 75% | nih.gov |

The regioisomeric 5-hydroxy-1,3-benzoxathiol-2-one (B177510) is another important structural analogue. sigmaaldrich.com A highly efficient, one-step synthesis for this class of compounds involves the reaction of readily available quinones with thiourea (B124793) under acidic conditions. datapdf.comacs.org This method is versatile and can be used to prepare a wide variety of substituted 5-hydroxy-1,3-benzoxathiol-2-ones in excellent yields. datapdf.com The reaction can proceed through isolable intermediates such as 5-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-1,3-benzoxathioles, depending on the reaction conditions and the nature of the substituents on the quinone. datapdf.com For instance, the reaction of methyl chrysenequinonecarboxylate with thiourea has been used to generate structurally complex analogues.

The starting quinones can be unsubstituted, disubstituted, or trisubstituted, generally leading to a single product. datapdf.com However, monosubstituted quinones can potentially yield a mixture of isomeric products. datapdf.com This synthetic strategy offers a significant advantage over older methods, which were often characterized by low yields or difficult procedures. datapdf.com

Precursor Syntheses for Benzoxathiolone Ring Formation (e.g., 2-Mercaptophenol)

The formation of the 1,3-benzoxathiol-2-one (B14798029) ring system is a critical step in the synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one. A key precursor for this ring system is 2-mercaptophenol (B73258). The synthesis of 2-mercaptophenol itself can be achieved through various methods, often starting from readily available materials. Once obtained, 2-mercaptophenol can be reacted with a carbonylating agent, such as phosgene (B1210022) or its equivalents, to form the cyclic thiocarbonate structure of the benzoxathiolone ring.

The commercially available 6-hydroxy-1,3-benzoxathiol-2-one serves as a common starting material. nih.govmdpi.comsigmaaldrich.com The benzyloxy group is then typically introduced via a Williamson ether synthesis, where the hydroxyl group of 6-hydroxy-1,3-benzoxathiol-2-one is deprotonated with a base and reacted with benzyl halide.

Advanced Chemical Transformations and Diversification Strategies

The 6-benzyloxy-1,3-benzoxathiol-2-one scaffold provides multiple sites for chemical modification, allowing for the generation of diverse derivatives with potentially unique properties.

Derivatization via Esterification and Etherification Reactions

While the primary hydroxyl group at the 6-position is protected as a benzyl ether, other functional groups can be introduced or modified through esterification and etherification reactions. For instance, if the starting material were a dihydroxybenzoxathiolone, selective protection and subsequent etherification or esterification at the remaining hydroxyl group would yield a variety of derivatives. These reactions typically involve the use of acyl chlorides, anhydrides, or alkyl halides in the presence of a suitable base.

Schiff Base Formation and Related Condensation Reactions

A significant pathway for the diversification of the 6-benzyloxy-1,3-benzoxathiol-2-one structure involves the introduction of an amino group, which can then undergo condensation reactions to form Schiff bases. mdpi.comresearchgate.net This is often achieved by first nitrating the benzene (B151609) ring, followed by reduction of the nitro group to an amine. nih.govmdpi.com The resulting amino-6-benzyloxy-1,3-benzoxathiol-2-one can then be reacted with a wide range of aldehydes or ketones to form the corresponding imines (Schiff bases). mdpi.comresearchgate.net These reactions are typically carried out in a suitable solvent, often with acid or base catalysis.

A study on the synthesis of novel 6-hydroxy-benzo[d] nih.govmsu.eduoxathiol-2-one Schiff bases started with the selective nitration at the 5-position of 6-hydroxybenzo[d] nih.govmsu.eduoxathiol-2-one. nih.gov The resulting nitro derivative was then reduced to the corresponding amino intermediate. nih.gov This key amine was subsequently coupled with various benzaldehydes and heteroaromatic aldehydes to yield a series of Schiff bases. nih.gov

Regioselective Functionalization and Substitution Patterns on the Benzene Moiety

The benzene ring of 6-benzyloxy-1,3-benzoxathiol-2-one is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups in a regioselective manner. msu.edu The existing benzyloxy and oxathiolone groups direct incoming electrophiles to specific positions on the aromatic ring. The benzyloxy group is an activating, ortho-, para-directing group, while the influence of the fused heterocyclic ring also plays a role in determining the substitution pattern.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. nih.gov The position of this substitution is influenced by the directing effects of the existing substituents. msu.edu Subsequent reduction of the nitro group can provide an amino functionality, which can be further derivatized as described in section 2.3.2. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Experimental ¹H NMR data for 6-Benzyloxy-1,3-benzoxathiol-2-one are not available in the reviewed literature.

Experimental ¹³C NMR data for 6-Benzyloxy-1,3-benzoxathiol-2-one, including the characteristic carbonyl resonance, are not available in the reviewed literature.

Information regarding the use of 2D NMR techniques for the structural analysis of 6-Benzyloxy-1,3-benzoxathiol-2-one is not available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Experimental mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pattern of 6-Benzyloxy-1,3-benzoxathiol-2-one, have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific infrared absorption frequencies for the functional groups present in 6-Benzyloxy-1,3-benzoxathiol-2-one are not documented in the available scientific literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published X-ray crystallographic studies for 6-Benzyloxy-1,3-benzoxathiol-2-one that would provide definitive information about its solid-state structure.

Crystal Structure Analysis of 6-Benzyloxy-1,3-benzoxathiol-2-one and its Derivatives

The foundational crystal structure of the benzoxathiolone core has been characterized through single-crystal X-ray diffraction of its hydroxyl derivative, 6-hydroxy-1,3-benzoxathiol-2-one. This analysis provides critical insights into the molecular geometry and packing that can be extrapolated to its benzyloxy counterpart. The compound crystallizes in the monoclinic system with the space group P21/c, indicating a centrosymmetric arrangement of molecules in the unit cell. researchgate.net

Similarly, studies on other molecules incorporating a benzyloxy group reveal common crystallographic features. For instance, (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one also crystallizes in a monoclinic system. nih.gov In contrast, 6-Benzyloxy-2-phenylpyridazin-3(2H)-one adopts a triclinic system, demonstrating the influence of the core heterocyclic structure on the crystal lattice. nih.govresearchgate.net These variations highlight how different molecular backbones, even when substituted with the same benzyloxy group, can lead to distinct packing efficiencies and crystal symmetries.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 6-hydroxy-1,3-benzoxathiol-2-one researchgate.net | C7H4O3S | Monoclinic | P21/c | a = 3.7620 Å, b = 10.686 Å, c = 16.447 Å, β = 91.424° |

| (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one nih.gov | C21H19NO3 | Monoclinic | - | a = 12.594 Å, b = 9.303 Å, c = 14.997 Å, β = 96.402° |

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one nih.govresearchgate.net | C17H14N2O2 | Triclinic | - | a = 7.390 Å, b = 9.385 Å, c = 10.587 Å, α = 106.618°, β = 97.489°, γ = 101.098° |

| (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one nih.govresearchgate.net | C20H17NO3 | Monoclinic | P21/c | a = 12.890 Å, b = 8.343 Å, c = 19.908 Å, β = 129.616° |

Conformational Analysis and Molecular Planarity Investigations

The planarity of the molecular structure is a key determinant of its electronic properties and packing behavior. The core 1,3-benzoxathiol-2-one (B14798029) ring system in the hydroxyl derivative is observed to be essentially planar. researchgate.net This planarity facilitates efficient molecular stacking in the crystal lattice.

In more complex benzyloxy derivatives, the molecule often deviates from complete planarity. The orientation of the benzyloxy group and other substituents relative to the central ring system is described by dihedral angles. For instance, in one Schiff base derivative, the benzyloxy ring and a 2-hydroxy-5-methylphenyl ring are inclined to the central six-membered ring by 13.68° and 9.13°, respectively. nih.gov In another case, a methylene-cyclohexa-2,4-dienone moiety is nearly planar, but the terminal benzene (B151609) rings are oriented at significant dihedral angles of 69.60° and 1.69° with respect to its mean plane. nih.govresearchgate.net Similarly, the central pyridazine ring in 6-Benzyloxy-2-phenylpyridazin-3(2H)-one forms large dihedral angles of 47.29° and 88.54° with its two attached benzene rings. nih.gov Torsion angles are also critical for defining conformation; in 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the torsion angle for the benzyloxy group is -174.8°, indicating an anti-type conformation. nih.gov

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one nih.gov | Benzyloxy Ring | Central Ring | 13.68 |

| 2-hydroxy-5-methylphenyl Ring | Central Ring | 9.13 | |

| (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one nih.gov | Phenyl Ring | Methylene-cyclohexa-2,4-dienone | 69.60 |

| Hydroxybenzene Ring | Methylene-cyclohexa-2,4-dienone | 1.69 | |

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one nih.gov | Benzene Ring 1 | Central Pyridazine Ring | 47.29 |

| Benzene Ring 2 | Central Pyridazine Ring | 88.54 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular architecture of these compounds is stabilized by a network of intermolecular interactions. In the crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one, the molecules are linked by extensive O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net This hydrogen bonding framework is crucial in directing the molecular assembly.

Beyond hydrogen bonds, π-π stacking interactions are prominent, particularly due to the planar aromatic rings. For 6-hydroxy-1,3-benzoxathiol-2-one, face-to-face π–π interactions are observed, with a centroid-to-centroid distance between stacked rings of 3.508 Å and an offset of 0.961 Å. researchgate.net Such interactions are also vital in the packing of other derivatives. For example, the crystal structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate is consolidated by two distinct π–π stacking interactions with centroid-to-centroid distances of 3.9698 Å and 3.8568 Å. nih.gov

In derivatives lacking strong hydrogen bond donors like the hydroxyl group, weaker interactions become dominant. The structure of 6-Benzyloxy-2-phenylpyridazin-3(2H)-one is stabilized by weak C—H···O hydrogen bonds and C—H···π interactions, where hydrogen atoms interact with the electron clouds of the benzene rings. nih.govresearchgate.net Similarly, the packing of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves O—H···O hydrogen bonds, weak C—H···O forces, and C—H···π interactions that collectively build a three-dimensional architecture. nih.govresearchgate.net

| Compound | Interaction Type | Description / Key Distances |

|---|---|---|

| 6-hydroxy-1,3-benzoxathiol-2-one researchgate.net | O—H⋯O Hydrogen Bonding | Extensive network linking molecules. |

| C—H⋯O Hydrogen Bonding | Contributes to crystal stability. | |

| π–π Stacking | Face-to-face interaction; Centroid distance = 3.508 Å. | |

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one nih.gov | C—H···O and C—H···π | Weak interactions stabilizing the structure. |

| (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one nih.gov | O—H···O, C—H···O, C—H···π | Forms a 3D supramolecular architecture. |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov | C—H···O and C—H···π | Links molecules into chains. |

| π–π Stacking | Two interactions; Centroid distances = 3.9698 Å and 3.8568 Å. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

Detailed DFT studies specifically focused on 6-Benzyloxy-1,3-benzoxathiol-2-one are not present in the current body of scientific literature. Such studies would be essential for understanding the molecule's fundamental electronic characteristics.

Information regarding the optimized molecular geometry and electronic energy calculations for 6-Benzyloxy-1,3-benzoxathiol-2-one is currently unavailable.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the chemical reactivity and kinetic stability based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, has not been reported for this specific compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

There are no published NBO analysis studies for 6-Benzyloxy-1,3-benzoxathiol-2-one. This type of analysis would provide significant insights into charge distribution, donor-acceptor interactions, and the nature of bonding within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics simulations to assess the conformational flexibility and stability of 6-Benzyloxy-1,3-benzoxathiol-2-one over time have not been documented.

Molecular Docking Studies for Ligand-Target Binding Prediction

Specific molecular docking studies to investigate the binding modes and affinity of 6-Benzyloxy-1,3-benzoxathiol-2-one with biological targets are not available in the existing literature.

Quantum Chemical Descriptors and Prediction of Chemical Reactivity

The calculation and analysis of quantum chemical descriptors (such as electronegativity, hardness, and softness) to predict the chemical reactivity of 6-Benzyloxy-1,3-benzoxathiol-2-one have not been reported.

Information on Electronic Circular Dichroism of Chiral 6-Benzyloxy-1,3-benzoxathiol-2-one Derivatives Not Available in Publicly Accessible Research

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located regarding the computational chemistry and theoretical investigations of chiral derivatives of 6-Benzyloxy-1,3-benzoxathiol-2-one, with a focus on Electronic Circular Dichroism (ECD) calculations.

The inquiry sought to detail the use of ECD spectroscopy in conjunction with theoretical calculations to elucidate the absolute configuration and chiroptical properties of these specific chiral compounds. This would typically involve comparing experimentally measured ECD spectra with spectra predicted through computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). This comparison is a powerful tool in modern stereochemical analysis, allowing for the unambiguous assignment of the three-dimensional arrangement of atoms in a chiral molecule.

While general principles of ECD and its application to various chiral organic molecules are well-documented, and methods for the synthesis of achiral derivatives of the parent compound, 1,3-benzoxathiol-2-one (B14798029), have been reported, the crucial studies on the chiroptical properties of the specific 6-benzyloxy substituted chiral derivatives appear to be absent from the available scientific record.

Therefore, the generation of an article with detailed research findings, data tables, and analysis on the Electronic Circular Dichroism (ECD) calculations for chiral derivatives of 6-Benzyloxy-1,3-benzoxathiol-2-one is not possible at this time due to the lack of primary research on the subject.

Mechanistic Studies of Biological Activities of 6 Benzyloxy 1,3 Benzoxathiol 2 One and Its Derivatives

Investigations into Monoamine Oxidase (MAO) Inhibition Properties

Derivatives of 6-benzyloxy-1,3-benzoxathiol-2-one have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of key neurotransmitters.

Kinetic Studies of MAO-A and MAO-B Inhibition

Kinetic analyses have revealed that derivatives of 6-benzyloxy-1,3-benzoxathiol-2-one act as potent inhibitors of both MAO-A and MAO-B. nih.gov Studies on these compounds have demonstrated their ability to interfere with the catalytic activity of these enzymes, which are pivotal in the degradation of monoamines such as serotonin (B10506) and dopamine. The specific mechanisms of inhibition, whether competitive, non-competitive, or uncompetitive, are a key area of investigation to understand their therapeutic potential.

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The potency of these benzoxathiolone derivatives as MAO inhibitors is quantified by their half-maximal inhibitory concentrations (IC50). Research has shown that certain derivatives exhibit significant potency, with IC50 values in the nanomolar range for MAO-B. For instance, some of the most potent MAO-B inhibitors from this class of compounds display IC50 values as low as 0.0066 µM and 0.0069 µM. nih.gov In contrast, potent MAO-A inhibition was also observed, with IC50 values of 0.083 µM and 0.086 µM for other derivatives. nih.gov These findings highlight the potential for developing highly potent and selective MAO inhibitors based on the benzoxathiolone scaffold. nih.govnih.gov

Below is an interactive data table summarizing the IC50 values for selected 6-benzyloxy-1,3-benzoxathiol-2-one derivatives against MAO-A and MAO-B.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Derivative 3a | 0.179 | 0.0069 |

| Derivative 3b | Not Reported | 0.0066 |

| Derivative 4d | 0.083 | Not Reported |

| Derivative 5e | 0.086 | 3.39 |

Note: The data presented is based on the findings from the cited research. nih.gov

Characterization of Enzyme-Ligand Binding Affinities and Modes

The interaction between the benzoxathiolone derivatives and the MAO enzymes is crucial for their inhibitory activity. The binding affinities and modes determine the strength and nature of the inhibition. It has been noted that the structural features of these derivatives play a significant role in their binding to the active site of MAO-A and MAO-B. nih.gov The benzyloxy group, for instance, is a key pharmacophore that influences the interaction with the enzyme's binding pocket. Understanding these interactions at a molecular level is essential for the rational design of more potent and selective inhibitors.

Exploration of Kinase Inhibition Profiles

Information regarding the kinase inhibition profiles of 6-benzyloxy-1,3-benzoxathiol-2-one and its derivatives is not available in the public domain based on the conducted search. The following subsections are based on the provided outline but could not be substantiated with research findings.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

No publicly available studies were found that investigate the inhibitory effects of 6-benzyloxy-1,3-benzoxathiol-2-one or its derivatives on Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

Fibroblast Growth Factor Receptor (FGFR) and Insulin (B600854) Receptor (IR) Inhibition

There is no information in the public domain from the conducted research regarding the inhibition of Fibroblast Growth Factor Receptor (FGFR) or the Insulin Receptor (IR) by 6-benzyloxy-1,3-benzoxathiol-2-one or its derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Research into the direct effects of 6-Benzyloxy-1,3-benzoxathiol-2-one or its parent compound, tioxolone (B1104), on Vascular Endothelial Growth Factor Receptor (VEGFR) is not available in the current scientific literature.

VEGFRs are key mediators in angiogenesis, the formation of new blood vessels from pre-existing ones. drugs.com This process is critical in tumor growth, and as such, VEGFR inhibitors are a major focus in anticancer drug development. mdpi.com The primary target in this context is often VEGFR-2, a tyrosine kinase receptor that, upon activation by VEGF, initiates downstream signaling pathways leading to endothelial cell proliferation and migration. nih.gov Inhibition of this pathway is a validated therapeutic strategy, with several tyrosine kinase inhibitors (TKIs) like sorafenib (B1663141) and sunitinib (B231) used in clinical practice to treat various cancers. mdpi.com Corticosteroids have also been shown to inhibit the expression of the VEGF gene, suggesting another mechanism to control angiogenesis. nih.gov While derivatives of other heterocyclic systems, such as benzoxazoles and triazoles, have been explored as potential VEGFR-2 inhibitors, the 1,3-benzoxathiol-2-one (B14798029) scaffold remains uninvestigated for this target. mdpi.com

Studies on Other Enzyme Targets

Carbonic Anhydrase (CA) Inhibition Selectivity

While no studies exist for the 6-benzyloxy derivative, extensive research has been conducted on the parent compound, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone), as a carbonic anhydrase (CA) inhibitor.

Mechanistic studies reveal that tioxolone is a prodrug. nih.govpsu.edu It lacks the typical functional groups of most CA inhibitors, like sulfonamides. nih.gov Instead, upon entering the active site of carbonic anhydrase, the enzyme's zinc-hydroxide mechanism, which normally catalyzes ester hydrolysis, cleaves tioxolone. nih.govpsu.edu This reaction forms the active inhibitor, 4-mercaptobenzene-1,3-diol, which then binds to the active site zinc ion via its thiol group. nih.gov

The inhibitory profile of tioxolone has been tested against 13 mammalian CA isoforms. nih.gov It was found to be a potent inhibitor of the cytosolic isoform CA I, with a nanomolar inhibition constant (Ki). However, it showed much weaker activity against other isoforms, with Ki values in the micromolar range. nih.gov This lack of strong selectivity has led researchers to conclude that the sulfonamide group is superior to the thiol group for generating isoform-selective CA inhibitors. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one)

| CA Isoform | Inhibition Constant (Ki) in µM |

|---|---|

| CA I | 0.091 |

| CA II | 7.45 |

| CA III | 9.04 |

| CA IV | 6.56 |

| CA VA | 5.33 |

| CA VB | 6.12 |

| CA VI | 7.11 |

| CA VII | 8.12 |

| CA IX | 4.93 |

| CA XII | 5.02 |

| CA XIII | 5.89 |

| CA XIV | 6.88 |

| CA XV | 7.81 |

Alkaline Phosphatase Inhibition

There are no available scientific studies investigating the inhibitory activity of 6-Benzyloxy-1,3-benzoxathiol-2-one or its parent compound tioxolone against alkaline phosphatase (ALP).

Alkaline phosphatases are a group of enzymes that hydrolyze phosphate (B84403) monoesters at a basic pH optimum and are involved in processes like bone mineralization and intestinal nutrient transport. nih.gov Consequently, ALP inhibitors are being explored for various therapeutic applications. Known inhibitors of ALP include a diverse range of chemical structures such as amino acids, phosphate derivatives, and heterocyclic compounds like pyrazolo-oxothiazolidines. nih.govnih.gov The mechanism of inhibition can be non-competitive, as seen with certain amino acids and synthetic derivatives that may bind to an allosteric site containing a zinc ion. nih.govnih.gov Despite the investigation of many chemical scaffolds, the 1,3-benzoxathiol-2-one core has not been evaluated for this enzymatic target.

Modulation of G protein-coupled receptor (GPCR) Activity: GPR119 Agonism

No research has been published on the activity of 6-Benzyloxy-1,3-benzoxathiol-2-one or tioxolone as agonists of the G protein-coupled receptor 119 (GPR119).

GPR119 has emerged as a promising therapeutic target for type 2 diabetes. nih.gove-dmj.org It is primarily expressed in pancreatic β-cells and intestinal L-cells. nih.gov Activation of this Gs-coupled receptor leads to an increase in intracellular cAMP, which enhances glucose-dependent insulin secretion and stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). e-dmj.orgnih.gov Endogenous agonists include lipid derivatives like oleoylethanolamide (OEA). nih.gov Numerous synthetic agonists have been developed and investigated in clinical trials, although some have faced challenges regarding long-term efficacy. nih.gove-dmj.org The potential for the 1,3-benzoxathiol-2-one scaffold to interact with this receptor has not been explored.

Investigation of Broader Molecular and Cellular Mechanisms

Effects on Nuclear Factor-kappaB (NF-κB) Activation Pathways

Direct mechanistic studies on the effect of 6-Benzyloxy-1,3-benzoxathiol-2-one or tioxolone on NF-κB activation pathways have not been performed. However, indirect evidence suggests this may be a relevant area of investigation.

The transcription factor NF-κB is a central regulator of inflammation, and its dysregulation is implicated in many inflammatory diseases. nih.gov The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines, leading to the degradation of the inhibitor IκBα and the translocation of the active NF-κB dimer to the nucleus to initiate gene transcription. nih.gov

Tioxolone is known to possess anti-inflammatory and antipsoriatic properties. selleckchem.comresearchgate.net Psoriasis is a chronic inflammatory skin condition where the NF-κB pathway is known to be highly active. Furthermore, a report on a related, though different, benzoxathiole derivative indicated that it could block lipopolysaccharide-induced NF-κB activation. This suggests that the benzoxathiole scaffold may have the potential to interact with this critical inflammatory pathway, providing a plausible, yet unconfirmed, mechanism for the observed anti-inflammatory effects of tioxolone.

Modulation of Apoptosis Pathways (for related compounds)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their cytotoxic effects. While direct mechanistic studies on 6-Benzyloxy-1,3-benzoxathiol-2-one are limited, research on structurally related 1,3-benzoxathiol-2-one derivatives has provided valuable insights into their pro-apoptotic activities. These studies indicate that derivatives of the 1,3-benzoxathiol-2-one scaffold can trigger apoptosis through the modulation of key regulatory proteins within the apoptotic cascade.

Research into a series of novel 1,3-benzoxathiol-2-one derivatives has shed light on their potential to induce apoptosis in cancer cells. One particularly potent compound, a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative, was found to initiate apoptosis and halt cell cycle progression at the G2/M phase. researchgate.net Mechanistic investigations revealed that this compound effectively modulates the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. researchgate.net

Specifically, treatment with this derivative led to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net The BAX/Bcl-2 ratio is a critical determinant of cell fate, and a shift in this ratio towards a higher BAX concentration promotes the permeabilization of the mitochondrial outer membrane. This event is a point of no return in the apoptotic process, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Further evidence of the pro-apoptotic activity of this related compound was the observed upregulation of caspase-3. researchgate.net Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The upregulation of this caspase confirms that the cytotoxic effects of this 1,3-benzoxathiol-2-one derivative are indeed mediated through the induction of apoptosis.

Another related compound, 6-methoxy-benzo[d] researchgate.netnih.govoxathiol-2-one, has also demonstrated considerable cytotoxic activity against melanoma cell lines, suggesting a potential role in inducing apoptosis, although the specific molecular mechanisms were not detailed in the available research. semanticscholar.org The pro-apoptotic potential of the broader class of benzoxathiolones is further supported by general observations of their anticancer properties. nih.govontosight.ai

The table below summarizes the observed effects of a pro-apoptotic 1,3-benzoxathiol-2-one derivative on key apoptosis pathway markers.

Table 1: Modulation of Apoptosis Pathway Markers by a 1,3-Benzoxathiol-2-one Derivative

| Compound Name | Apoptosis Marker | Effect | Implication in Apoptosis |

| 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative of 1,3-benzoxathiol-2-one | BAX | Upregulation | Promotes apoptosis |

| Bcl-2 | Downregulation | Promotes apoptosis | |

| Caspase-3 | Upregulation | Execution of apoptosis |

While these findings are for related compounds and not 6-Benzyloxy-1,3-benzoxathiol-2-one itself, they provide a strong rationale for investigating the pro-apoptotic potential of this specific molecule and its derivatives. The established ability of the 1,3-benzoxathiol-2-one scaffold to modulate the Bcl-2 family of proteins and activate executioner caspases highlights a promising avenue for the development of novel anticancer agents that function by triggering programmed cell death.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Benzyloxy Moiety Substitutions on Biological Efficacy and Selectivity

The benzyloxy group at the 6-position of the 1,3-benzoxathiol-2-one (B14798029) core is a critical determinant of its biological activity, particularly as a monoamine oxidase (MAO) inhibitor. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring of this benzyloxy moiety can significantly modulate both the potency and selectivity of these compounds.

Research into a series of molecules with a benzyloxy substituent has shown that these compounds are generally potent and selective inhibitors of MAO-B over MAO-A. nih.gov The nature and position of the substituent on the benzyloxy ring play a pivotal role in this inhibitory activity. For instance, it has been observed that substitutions at the para-position of the benzyloxy ring tend to result in more potent inhibition compared to those at the meta-position. nih.gov

Furthermore, the electronic properties of the substituents are crucial. The introduction of electron-withdrawing groups, particularly halogens, on the benzyloxy moiety has been found to be favorable for MAO-B inhibition. nih.gov This suggests that the electronic profile of the benzyloxy ring influences its interaction with the active site of the MAO-B enzyme. Conversely, compounds featuring an electron-donating group on the benzyloxy ring have shown a slight decrease in MAO-B inhibitory activity. nih.gov These findings underscore the importance of the benzyloxy group as a key site for modification to fine-tune the biological activity of this class of compounds for potential therapeutic applications in neurodegenerative diseases. nih.gov

Table 1: Impact of Benzyloxy Substitutions on MAO-B Inhibition

| Substituent Position | Substituent Type | Impact on MAO-B Potency |

|---|---|---|

| para-position | General | More potent than meta-substitution nih.gov |

| Not Specified | Electron-withdrawing (e.g., Halogen) | Favorable for inhibition nih.gov |

| Not Specified | Electron-donating | Slight decrease in inhibition nih.gov |

Role of the 1,3-Benzoxathiol-2-one Core Modifications on Pharmacological Properties

The 1,3-benzoxathiol-2-one scaffold is recognized as a significant pharmacophore, and modifications to this core structure are instrumental in defining the pharmacological profile of its derivatives. researchgate.net This heterocyclic system is associated with a wide range of biological activities, including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties. researchgate.net

Studies on various analogues of 2H-1,3-benzoxathiol-2-one have established them as potent and reversible inhibitors of monoamine oxidase (MAO), with a particular selectivity for the MAO-B isoform. nih.gov The intrinsic properties of the benzoxathiolone core contribute significantly to this activity, making it a suitable foundation for the development of novel MAO-B inhibitors. nih.gov

Further modifications, such as the introduction of a sulfonamide group, have been explored to expand the therapeutic potential of this scaffold. For example, novel 1,3-benzoxathiol-2-one sulfonamides have been synthesized and evaluated for their ability to counteract the toxic activities of snake venoms. scielo.br These derivatives have demonstrated the capacity to inhibit key toxic effects such as hemolysis, coagulation, and proteolysis induced by the venoms of Bothrops jararaca and Bothrops jararacussu. scielo.brscielo.br The results indicate that the benzoxathiolone core can be effectively modified to produce compounds with significant anti-venom properties, highlighting the versatility of this chemical structure in drug design. scielo.br

Influence of Substitutions on the Benzene (B151609) Ring of the Benzoxathiolone System

Substituents on the benzene ring of the 1,3-benzoxathiol-2-one system have a profound effect on the molecule's reactivity and biological activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electronic distribution within the aromatic ring and thereby influence its interactions with biological targets. libretexts.org

The position of substitution is also a critical factor. The benzene ring of a mono-substituted benzoxathiolone offers ortho, meta, and para positions for further substitution, and the directing influence of the existing substituent will determine the regiochemistry of subsequent reactions. libretexts.orgdocumentsdelivered.com

In the context of biological activity, specific substitutions have been shown to yield compounds with distinct pharmacological profiles. For instance, the derivative 6-methoxy-benzo[d] researchgate.netlibretexts.orgoxathiol-2-one has exhibited considerable cytotoxic activity against melanoma cell lines. semanticscholar.org Another example is 6-hydroxy-1,3-benzoxathiol-2-one, also known as tioxolone (B1104), whose planar molecular structure is stabilized by extensive hydrogen bonding. researchgate.net The presence and position of hydroxyl and methoxy groups can influence factors such as solubility, membrane permeability, and the capacity for hydrogen bonding, all of which are crucial for biological activity. nih.gov

Table 2: Examples of Substituted Benzoxathiolones and Their Activities

| Compound | Substitution on Benzene Ring | Observed Biological Activity |

|---|---|---|

| 6-methoxy-benzo[d] researchgate.netlibretexts.orgoxathiol-2-one | 6-methoxy | Cytotoxic activity against melanoma cells semanticscholar.org |

| 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) | 6-hydroxy | Planar structure with extensive hydrogen bonding researchgate.net |

| 5-amino-6-methoxybenzo[d] researchgate.netlibretexts.orgoxathiol-2-one | 5-amino, 6-methoxy | Intermediate for synthesis of anti-venom sulfonamides scielo.br |

Correlation between Molecular Conformation and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its biological activity. For a molecule like 6-Benzyloxy-1,3-benzoxathiol-2-one to interact with a biological target, it must adopt a specific conformation, often referred to as the bioactive conformation. asu.edu

Studies on related structures provide insight into the conformational characteristics of the 1,3-benzoxathiol-2-one system. For instance, the crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one reveals that the molecule is planar. researchgate.net This planarity is stabilized by intermolecular forces such as O—H⋯O and C—H⋯O hydrogen bonding, as well as face-to-face π–π stacking interactions. researchgate.net This defined and relatively rigid conformation can be crucial for fitting into the binding site of a target protein.

In contrast, other derivatives can exhibit more conformational flexibility. For example, while 6-methoxy-1,3-benzoxathiol-2-one is nearly planar, 2-oxo-1,3-benzoxathiol-6-yl acetate shows a significant twist between the fused-ring system and the acetate substituent. researchgate.net Such conformational differences, even when resulting from seemingly minor structural changes, can lead to significant variations in biological properties by affecting how the molecule interacts with its biological target.

Development of Predictive Models for Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a valuable tool in drug discovery for understanding how chemical structure relates to biological activity. semanticscholar.org The development of a QSAR model for 6-Benzyloxy-1,3-benzoxathiol-2-one derivatives would involve compiling a dataset of analogues with their corresponding biological activities.

A typical workflow for developing a QSAR model includes:

Data Collection: Gathering a series of 6-Benzyloxy-1,3-benzoxathiol-2-one analogues and their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical parameters that encode structural information.

Model Generation: Employing statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to establish a mathematical relationship between the descriptors and the biological activity. nih.govresearcher.life

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal validation techniques (like cross-validation) and external validation with a separate test set of compounds. nih.gov

For the 1,3-benzoxathiol-2-one class of compounds, descriptors such as solvent-accessible surface area, heat of formation, and various electronic and topological indices could be used to build a statistically significant model. nih.gov Such a model would enable the prediction of the biological activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds and streamlining the drug discovery process.

Advanced Derivatives and Analogues Research

Design and Synthesis of Novel Benzoxathiolone Scaffolds with Modified Functional Groups

The generation of novel benzoxathiolone derivatives hinges on the strategic introduction and modification of functional groups on the core scaffold. Research efforts have demonstrated a viable pathway for functionalization starting from the closely related and commercially available 6-hydroxy-benzo[d] nih.govsigmaaldrich.comoxathiol-2-one. nih.gov This precursor serves as a key starting material for introducing functionalities that can later be elaborated into a wider array of derivatives, including the target benzyloxy compound.

A primary method for functionalization involves a two-step process:

Nitration: Selective nitration at the 5-position of the 6-hydroxy-benzo[d] nih.govsigmaaldrich.comoxathiol-2-one ring is achieved using nitric acid in a suitable solvent like dichloromethane (B109758). This reaction yields 6-hydroxy-5-nitrobenzo[d] nih.govsigmaaldrich.comoxathiol-2-one. nih.govorgsyn.org

Reduction: The introduced nitro group is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation, utilizing a catalyst such as 10% Palladium on carbon (Pd/C) under hydrogen pressure, to produce 5-amino-6-hydroxybenzo[d] nih.govsigmaaldrich.comoxathiol-2-one. nih.govorgsyn.org

This amino-functionalized scaffold is a critical intermediate. The primary amine group is highly versatile and serves as a handle for subsequent chemical modifications, including the formation of Schiff bases, amides, and other derivatives, thereby enabling the creation of a diverse library of compounds built upon the benzoxathiolone core. nih.gov

Systematic Exploration of Benzoxathiolone-Containing Schiff Bases

A significant area of research has been the synthesis and characterization of Schiff bases derived from the benzoxathiolone scaffold. orgsyn.org These compounds are synthesized through the condensation reaction of an amino-functionalized benzoxathiolone with various aromatic or heteroaromatic aldehydes. nih.govelsevierpure.com

Starting with the 5-amino-6-hydroxybenzo[d] nih.govsigmaaldrich.comoxathiol-2-one intermediate, a series of Schiff bases can be readily prepared. nih.govorgsyn.org The coupling reaction typically involves stirring the amino derivative with a selected aldehyde in a solvent like ethanol. This systematic approach allows for the generation of a wide range of Schiff base derivatives, where the properties of the final molecule are tuned by the choice of the aldehyde. nih.gov Studies have successfully synthesized series of these compounds (designated 4a-r in one report) by reacting the amino intermediate with a variety of substituted benzaldehydes and heteroaromatic aldehydes. nih.govelsevierpure.com The resulting imine linkage (-N=CH-) is the characteristic feature of these Schiff base derivatives. researchgate.net

Table 1: Synthesis of Benzoxathiolone Schiff Bases This table illustrates the general synthetic scheme for producing Schiff bases from a functionalized benzoxathiolone precursor.

| Starting Material 1 | Starting Material 2 | Product Class |

|---|

Data derived from multiple sources. nih.govorgsyn.orgelsevierpure.com

Synthesis and Evaluation of Oxidized Sulfur Analogues (Sulfones, Sulfoxides)

The oxidation of the sulfur atom within the 1,3-benzoxathiol-2-one (B14798029) ring to its corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂) analogues represents a potential avenue for modifying the molecule's electronic and steric properties. However, a review of the available scientific literature did not yield specific studies detailing the synthesis or evaluation of 6-benzyloxy-1,3-benzoxathiol-2-one sulfoxide or sulfone derivatives. While oxidation is a fundamental transformation in sulfur chemistry, dedicated research applying this to the specific 6-benzyloxy-1,3-benzoxathiol-2-one scaffold is not prominently documented in the searched resources.

Development of Hybrid Molecules Incorporating the 6-Benzyloxy-1,3-benzoxathiol-2-one Moiety

The concept of creating hybrid molecules involves chemically linking two or more distinct pharmacophores to generate a new single entity with potentially enhanced or synergistic activities. The 6-benzyloxy-1,3-benzoxathiol-2-one moiety is a prime candidate for incorporation into such hybrids.

The synthesis of Schiff bases is a direct example of creating hybrid molecules, where the benzoxathiolone core is fused with various aldehyde-derived fragments. nih.govorgsyn.org This modular approach allows for the combination of the benzoxathiolone's structural features with those of other chemical classes. The vast number of available aldehydes provides a straightforward method for creating extensive libraries of hybrid compounds. This strategy is part of a broader effort in medicinal chemistry to develop new molecular architectures, such as thiazolidinone-azole hybrids and others, by combining known heterocyclic systems. researchgate.net

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, which can then be screened for desired properties. The synthetic pathways developed for benzoxathiolone derivatives are well-suited for such high-throughput approaches.

The preparation of Schiff bases from the 5-amino-6-hydroxybenzo[d] nih.govsigmaaldrich.comoxathiol-2-one intermediate is particularly amenable to combinatorial synthesis. nih.gov By setting up a matrix of reactions between the single amino-scaffold and a diverse collection of aldehydes in a parallel format (e.g., in a multi-well plate), a large library of distinct benzoxathiolone-containing Schiff bases can be generated efficiently. This method allows for a systematic exploration of the structure-activity relationship by varying the substituents on the aldehyde component. While specific large-scale combinatorial libraries of 6-benzyloxy-1,3-benzoxathiol-2-one have not been detailed in the provided search context, the described synthetic routes lay a clear foundation for their feasibility.

Broader Academic and Research Applications Beyond Direct Therapeutic Focus

While the therapeutic potential of 6-benzyloxy-1,3-benzoxathiol-2-one and its parent scaffolds is significant, the utility of this chemical family extends into diverse areas of academic and industrial research. The unique heterocyclic structure serves as a valuable building block and functional moiety in materials science, synthetic chemistry, and analytical sciences.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new derivatives of 6-Benzyloxy-1,3-benzoxathiol-2-one. These computational tools can significantly accelerate the identification of novel, potent, and selective drug candidates. rsc.orgresearchgate.net

Predictive Modeling: Machine learning algorithms, such as random forests and artificial neural networks, can be trained on existing data to predict the biological activity of new benzoxathiolone analogs. nih.govnih.gov By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that are crucial for a compound's therapeutic effect. nih.govrowan.edu This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules with desired properties. youtube.com By learning from vast chemical databases, these models can propose innovative benzoxathiolone derivatives that possess enhanced activity, improved pharmacokinetic profiles, or novel mechanisms of action. This approach moves beyond simple modification of existing structures to the de novo design of next-generation therapeutics.

Here is an interactive data table showcasing potential applications of AI/ML in the design of 6-Benzyloxy-1,3-benzoxathiol-2-one derivatives:

| AI/ML Application | Description | Potential Impact |

| Predictive QSAR | Models that correlate chemical structure with biological activity to predict the potency of new analogs. | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |

| Generative Models | Algorithms that create novel molecular structures with desired properties. | Discovery of new chemical scaffolds with improved efficacy and reduced off-target effects. |

| Virtual High-Throughput Screening | In silico screening of large compound libraries against a biological target. | Rapid identification of potential hit compounds from vast virtual libraries. |

| ADMET Prediction | Models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |

Advanced Mechanistic Investigations Utilizing Omics Technologies

A deeper understanding of how 6-Benzyloxy-1,3-benzoxathiol-2-one and its derivatives exert their biological effects is crucial for their clinical development. The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate their mechanisms of action.

Transcriptomic Analysis: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are up- or down-regulated in response to treatment with a benzoxathiolone derivative. nih.gov This can provide valuable insights into the cellular pathways that are modulated by the compound and help to identify its primary molecular targets. nih.gov For instance, comprehensive transcriptomic analysis has been successfully used to classify the modes of action of various anticancer agents. nih.gov

Proteomic and Metabolomic Profiling: Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), can provide a functional readout of the cellular state. By comparing the proteome and metabolome of treated versus untreated cells, researchers can identify changes in protein expression and metabolic pathways that are indicative of the compound's mechanism of action.

Sustainable Synthesis Approaches for Benzoxathiolone Derivatives

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. Future research into 6-Benzyloxy-1,3-benzoxathiol-2-one will likely focus on developing more sustainable and environmentally friendly synthetic routes.

Green Solvents and Catalysts: A key aspect of green chemistry is the use of safer solvents and catalysts. Research into the synthesis of related heterocyclic compounds, such as benzoxazoles and benzothiazoles, has demonstrated the feasibility of using water as a solvent and employing recyclable catalysts. rsc.orgmdpi.com Similar approaches could be adapted for the synthesis of benzoxathiolone derivatives, reducing the reliance on volatile and hazardous organic solvents.

Energy-Efficient Methods: The use of microwave irradiation and ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques have been successfully applied to the synthesis of various heterocyclic compounds and represent a promising avenue for the sustainable production of benzoxathiolone derivatives.

Atom Economy: Synthetic methods with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. The development of one-pot or multicomponent reactions for the synthesis of benzoxathiolones can improve atom economy and reduce the generation of chemical waste. nih.gov For example, a one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea (B124793) has been reported. acs.org

The following table summarizes some green chemistry approaches applicable to the synthesis of benzoxathiolone derivatives:

| Green Chemistry Approach | Description | Potential Benefit |

| Use of Water as a Solvent | Replacing organic solvents with water. | Reduced environmental impact and improved safety. rsc.org |

| Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Lower cost and reduced waste. mdpi.com |

| Microwave/Ultrasound Synthesis | Using alternative energy sources to drive reactions. | Shorter reaction times and lower energy consumption. |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency and atom economy. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has focused on the anticancer and antimicrobial properties of benzoxathiolone derivatives, there is significant potential for these compounds to be effective in other therapeutic areas. researchgate.net Future research should aim to explore a wider range of biological targets.

Anticancer Drug Development: Derivatives of 6-hydroxy-1,3-benzoxathiol-2-one have shown promise as anticancer agents, particularly against leukemia cell lines. nih.govnih.gov Further investigation into their mechanism of action could lead to the development of more potent and selective anticancer drugs. Docking studies have suggested that some of these compounds may target the BCR-ABL1 kinase, a key protein in chronic myeloid leukemia. nih.gov Other potential targets in cancer therapy include VEGFR-2, an important mediator of angiogenesis. nih.gov

Antiviral Applications: Related benzoxazolin-2-one derivatives have demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov This suggests that the benzoxathiolone scaffold may also be a promising starting point for the development of novel antiviral agents.

Neurodegenerative Diseases: Given the diverse biological activities of heterocyclic compounds, it is plausible that derivatives of 6-Benzyloxy-1,3-benzoxathiol-2-one could have applications in the treatment of neurodegenerative diseases. Further screening of these compounds against relevant neurological targets is warranted.

Antimicrobial and Antifungal Activity: The historical use of 6-hydroxy-1,3-benzoxathiol-2-one as an antipsoriatic with antibacterial and antimycotic properties suggests that this scaffold has potential for the development of new anti-infective agents. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The successful development of new drugs based on the 6-Benzyloxy-1,3-benzoxathiol-2-one scaffold will require a multidisciplinary approach. nih.gov Collaborations between chemists, biologists, computational scientists, and clinicians are essential to advance these compounds from the laboratory to the clinic.

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can accelerate the drug discovery process. rsc.org Academia often excels in basic research and the discovery of novel biological targets, while industry has the resources and expertise for preclinical and clinical development. youtube.com

Interdisciplinary Research Teams: The integration of diverse scientific disciplines is crucial. For example, synthetic chemists can design and create new compounds, computational chemists can use AI to predict their properties, and biologists can evaluate their efficacy and mechanism of action in relevant disease models. nih.gov This synergistic approach is essential for tackling the complexities of modern drug discovery. nih.gov

Open Science and Data Sharing: The sharing of research data and findings through open-access publications and databases can foster collaboration and prevent the duplication of efforts. This is particularly important for building the robust datasets needed to train effective AI and machine learning models for drug discovery. rowan.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.